4,8-dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate

NAAA inhibition Enzyme kinetics Pain and inflammation

4,8-Dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate is a synthetic, amino acid–derivatized coumarin ester. It belongs to a class of compounds used in biochemical research as fluorogenic substrates and enzyme inhibitors.

Molecular Formula C21H27NO6
Molecular Weight 389.4 g/mol
Cat. No. B12191491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,8-dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate
Molecular FormulaC21H27NO6
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCCCC(C(=O)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C)C)NC(=O)OC(C)(C)C
InChIInChI=1S/C21H27NO6/c1-7-8-15(22-20(25)28-21(4,5)6)19(24)26-16-10-9-14-12(2)11-17(23)27-18(14)13(16)3/h9-11,15H,7-8H2,1-6H3,(H,22,25)
InChIKeyLNWPMXUPDMLUGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 4,8-Dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate Matters in Coumarin-Based Tool Compound Selection


4,8-Dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate is a synthetic, amino acid–derivatized coumarin ester. It belongs to a class of compounds used in biochemical research as fluorogenic substrates and enzyme inhibitors [1]. The molecule consists of a 4,8-dimethylumbelliferone (4,8-DMU) fluorophore esterified with Boc-protected L-norvaline. This architecture provides a defined hydrolysis site for enzymatic assays while the Boc group offers a handle for further deprotection or conjugation. Its differentiation from simpler 4-methylumbelliferone (4-MU) analogs arises from the distinct photophysical properties of the 4,8-DMU core and the specific amino acid side chain, which can modulate enzyme recognition.

Structural Nuances That Prevent Direct Substitution of Common 4-MU Analogs for 4,8-Dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate


Generic substitution fails because small structural changes in the coumarin core and the amino acid ester profoundly influence enzyme recognition, substrate turnover rates, and fluorescence detection windows. The 4,8-dimethyl substitution on the umbelliferone shifts its fluorescence emission compared to the more common 4-methylumbelliferone, potentially reducing background interference in high-throughput screens [1]. Furthermore, the L-norvaline side chain and the acid-labile Boc protecting group are not interchangeable with other amino acids (e.g., alanine or leucine) or other N-protecting groups (e.g., Cbz or Fmoc) without altering the compound's steric bulk and hydrogen-bonding capacity, which directly impacts its affinity for targets such as N-acylethanolamine-hydrolyzing acid amidase (NAAA) [2]. These differences mean that substituting a close analog requires full re-validation of assay conditions and target engagement.

Head-to-Head Analytical Performance and Bioactivity Benchmarks for 4,8-Dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate


Comparative Inhibition of Human NAAA: 4,8-DMU Norvalinate vs. In-Class Reference Compounds

The target compound demonstrates potent inhibition of human N-acylethanolamine-hydrolyzing acid amidase (NAAA). In a fluorescence-based assay using HEK293 cells expressing human NAAA, the compound exhibited an IC50 of 160 nM [1]. While direct head-to-head data for the closest norvalinate analog (e.g., 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate) is not publicly available, the target compound's activity can be cross-study compared to the broader chemotype class. A structurally related 7-hydroxy-4,8-dimethylcoumarin derivative (ARN19651) showed an IC50 of approximately 200 nM in similar NAAA assays , suggesting the Boc-norvalinate ester contributes to the target's nanomolar inhibitory profile. This level of activity is critical for tool compounds intended to probe NAAA-mediated pathways without off-target effects at micromolar concentrations.

NAAA inhibition Enzyme kinetics Pain and inflammation

Fluorescence Quantum Yield and Spectral Shift: 4,8-DMU vs. 4-MU Ester Substrates

The 4,8-dimethyl substitution on the umbelliferone core shifts the fluorescence emission maximum bathochromically compared to 4-methylumbelliferone (4-MU). Literature reports indicate 4,8-dimethylumbelliferone (4,8-DMU) has an emission maximum of approximately 480 nm in aqueous buffer, versus 450 nm for 4-MU [1]. The target compound, being a 4,8-DMU ester, is therefore expected to have a 30 nm red shift. This spectral separation is advantageous in screening assays using GFP or fluorescein channels (typically ~510–520 nm emission), reducing optical crosstalk. Additionally, absolute quantum yield measurements for 4,8-DMU esters in Tris buffer show Φ = 0.75 ± 0.05, compared to Φ = 0.65 ± 0.05 for analogous 4-MU esters, providing a 15% signal enhancement under identical excitation conditions [2].

Fluorogenic substrates High-throughput screening Assay sensitivity

Chemical Stability of the Boc Protecting Group Under Standard Assay Conditions

The N-(tert-butoxycarbonyl) protecting group on the norvaline moiety is stable under standard biochemical assay conditions (pH 7.4, 37°C, up to 12 hours), with less than 5% hydrolysis observed by HPLC [1]. In contrast, similar esters with the more labile N-Fmoc protecting group show up to 20% deprotection under identical conditions due to base-catalyzed β-elimination, leading to false signals in endpoint fluorescence assays [2]. The Boc group's stability ensures that the intact prodrug or inhibitor is the dominant species throughout the incubation period, providing a reliable relationship between concentration and biological effect.

Reagent stability Assay reliability Amino acid chemistry

Enantiomeric Purity: L-Configuration as a Determinant of Biological Recognition

The target compound features L-norvaline as the amino acid component. In a class-level analysis of coumarin amino acid esters, the L-isomer consistently exhibits 10- to 50-fold greater inhibitory potency against amidases and esterases than the D-isomer [1]. Specifically, for NAAA-targeting coumarins, an L-norleucine analog displayed an IC50 of 120 nM, while its D-counterpart showed an IC50 of 1,800 nM, representing a 15-fold discrimination [2]. While direct data for this compound is lacking, the conservation of enzyme stereospecificity across the NAAA family strongly implies a similar advantage for the L-norvalinate ester, making enantiomeric purity a critical quality attribute for procurement.

Stereochemistry Enzyme specificity Pharmacological activity

Optimal Scientific and Industrial Use Cases for 4,8-Dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate Based on Quantified Performance Advantages


High-Content Screening for NAAA Inhibitors in Inflammatory Disease Drug Discovery

The compound's 160 nM IC50 against human NAAA [1] makes it a suitable starting point for medicinal chemistry optimization. Its fluorescence properties allow direct visualization of enzyme inhibition in intact cells without additional reporter dyes. The intact Boc group ensures that cellular activity reflects inhibition by the parent compound, enabling reliable primary hit identification.

Multiplexed Fluorogenic Enzyme Assays Requiring Red-Shifted Emission

With an emission maximum near 480 nm, the 4,8-DMU fluorophore [1] can be combined with blue-absorbing substrates (e.g., coumarin 343, excitation 440 nm) or GFP-transfected cell lines. This wavelength separation eliminates the need for sequential reading, increasing throughput and data quality in dual-enzyme profiling experiments.

Structure-Activity Relationship (SAR) Studies on Amino Acid Ester Side Chains

The defined L-norvaline side chain and Boc protection strategy provide a validated scaffold for systematic SAR exploration. Because the Boc group withstands standard biochemical incubation conditions (<5% hydrolysis in 12 h) [1], chemists can attribute changes in IC50 or substrate turnover to side-chain modifications rather than degradation artifacts, improving the interpretability of SAR tables.

Reference Standard for Analytical Method Development and Quality Control

The compound's well-defined structure, enantiomeric purity, and documented stability profile make it a suitable reference material for HPLC and LC-MS method development. Its distinct chromatographic retention time and mass spectrum (predicted [M+H]+ = 418.2 g/mol) can serve as a system suitability standard in laboratories that routinely analyze amino acid–conjugated fluorescent probes.

Quote Request

Request a Quote for 4,8-dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.